

Early Clinical Trial Data for Plixorafenib: A Technical Overview

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Compound of Interest		
Compound Name:	Plixorafenib	
Cat. No.:	B612209	Get Quote

Plixorafenib (formerly PLX8394) is an investigational, next-generation, orally available, small-molecule inhibitor of the BRAF serine/threonine kinase.[1][2][3] It is designed as a "paradox breaker," selectively inhibiting BRAF monomers and dimers, including V600 and non-V600 mutations, without inducing the paradoxical activation of the MAPK pathway often seen with first-generation BRAF inhibitors.[1][3][4] This unique mechanism of action suggests the potential for improved safety and a more durable response in patients with BRAF-altered malignancies.[2][3][5] This technical guide summarizes the early clinical trial data for Plixorafenib, focusing on the initial Phase 1/2a study and the design of the ongoing FORTE Phase 2 basket trial.

Quantitative Data Summary

The following tables summarize the key efficacy data from the Phase 1/2a clinical trial of **Plixorafenib** in various patient populations.

Table 1: Efficacy of **Plixorafenib** in BRAF V600-Mutant Solid Tumors (MAPK-inhibitor Naïve)



Efficacy Endpoint	Value	Source
Overall Response Rate (ORR)	37.5%	[6]
Median Duration of Response (mDOR)	32.3 months	[6]
Median Progression-Free Survival (mPFS)	> 2 years	[6]
1-Year Progression-Free Survival (PFS)	54.4%	[7]
2-Year Progression-Free Survival (PFS)	48.4%	[7]

Table 2: Efficacy of **Plixorafenib** in BRAF V600-Mutant Solid Tumors (Previously Treated with MAPK inhibitor)

Efficacy Endpoint	Value	Source
Overall Response Rate (ORR)	16.7%	[6]
Median Duration of Response (mDOR)	12.9 months	[6]

Table 3: Efficacy of **Plixorafenib** in BRAF V600-Mutant Primary Central Nervous System Tumors (PCNST) (MAPK-inhibitor Naïve)

Efficacy Endpoint	Value	Source
Overall Response Rate (ORR)	67%	[7][8]
Median Duration of Response (mDOR)	13.9 months	[7][9]
Median Progression-Free Survival (mPFS)	34.1 months	[5]



Table 4: Efficacy of Plixorafenib in BRAF-Altered Thyroid Cancer

Patient Population	Efficacy Endpoint	Value	Source
MAPKi-naïve BRAF V600-mutated Papillary Thyroid Cancer (PTC)	Median Progression- Free Survival (mPFS)	63.9 months	[10]
Clinical Benefit Rate (CBR)	85.7%	[10]	
BRAF V600-mutated Anaplastic Thyroid Cancer (ATC) (MAPKi-naïve)	Median Progression- Free Survival (mPFS)	16.1 months	[11]
Confirmed Partial Response (PR)	1 patient (duration 17.8 months)	[11]	
Prior MAPKi-treated Papillary Thyroid Cancer (PTC)	Clinical Benefit Rate (CBR)	33.3%	[11]

Table 5: Pharmacodynamic and Exploratory Endpoint Data from Phase 1/2a Trial



Endpoint	Finding	Source
ctDNA V600E Mutant Allele Frequency	Decreased in 85% of patients after one cycle.	[12]
ctDNA as a Surrogate Marker	Changes in ctDNA corresponded to tumor size.	[12]
Acquired Resistance Mutations	No new mutations in MAPK pathway genes were observed.	[12]
Responses in BRAF Fusion Tumors	2 responses (1 complete response in melanoma, 1 partial response in PTC).	[7]

Experimental Protocols Phase 1/2a Study (NCT02428712)

This was a single-arm, open-label study designed to evaluate the safety, pharmacokinetics (PK), and efficacy of **Plixorafenib** in patients with BRAF-altered advanced, unresectable solid tumors.[5][13] The study enrolled both adult and pediatric patients who had either been intolerant to standard therapy or for whom no standard therapy was available.[7][10]

- Patient Population: Patients with various solid tumors, including primary central nervous system (CNS) tumors, harboring BRAF V600 mutations, non-V600 mutations, or BRAF fusions.[6][14][15]
- Dosing and Administration: Plixorafenib was administered orally.[15] The dose-escalation phase explored doses from 900 to 3600 mg/day, with and without the pharmacokinetic enhancer cobicistat.[5] The recommended Phase 2 dose (RP2D) was determined to be 900 mg once daily with cobicistat for patients aged 10 years and older.[6][7]
- Endpoints: The primary endpoints were safety and tolerability. Secondary endpoints included
 overall response rate (ORR), duration of response (DOR), and progression-free survival
 (PFS).[16] Exploratory endpoints included the analysis of circulating tumor DNA (ctDNA).[12]



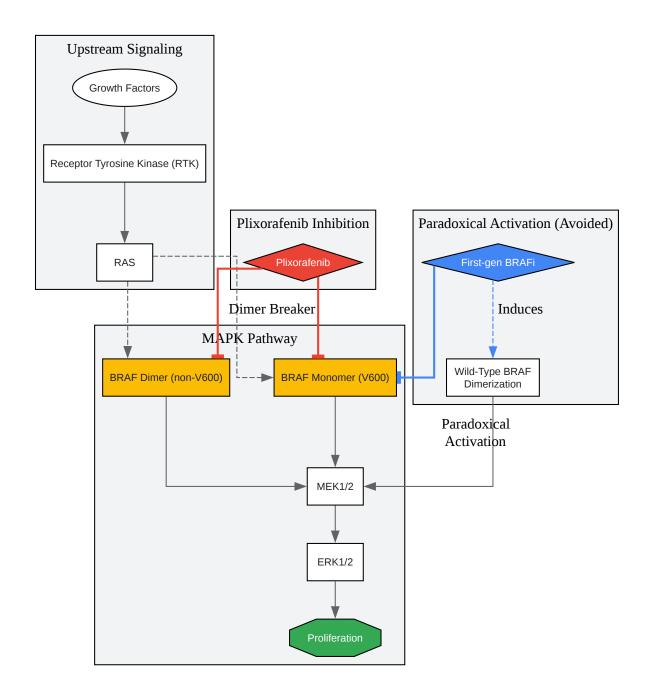
FORTE Phase 2 Master Protocol (NCT05503797)

The FORTE study is an ongoing global, open-label, Phase 2 basket trial designed to assess the efficacy and safety of **Plixorafenib** in patients with various BRAF-altered cancers.[4][14]

- Patient Population: Patients aged 10 years and older with advanced solid tumors or primary CNS tumors with specific BRAF alterations who have received prior therapy.[4][14] Patients must have measurable disease and a Karnofsky or Lansky Performance Score of ≥60.[14]
 [17]
- Study Design: The study utilizes a master protocol with four sub-protocols, or "baskets," each targeting a different patient population.[9][14]
 - Sub-Protocol A: Advanced solid and primary CNS tumors with BRAF fusions.[14]
 - Sub-Protocol B: BRAF V600-mutated recurrent primary CNS tumors.[14]
 - Sub-Protocol C: Rare BRAF V600-mutated advanced solid tumors (e.g., ovarian, cholangiocarcinoma, non-colorectal GI cancers, neuroendocrine cancers).[14][17]
 - Sub-Protocol D: Exploratory cohort for BRAF V600-mutated melanoma (in patients who have not tolerated a prior BRAF inhibitor) or thyroid cancer.[14]
- Dosing and Administration: All patients receive continuous daily dosing of **Plixorafenib**.[4] [14] Some cohorts receive **Plixorafenib** in combination with cobicistat.[4][14]
- Endpoints: The primary endpoint for sub-protocols A, B, and C is the Overall Response Rate
 (ORR) as determined by a blinded independent central review (BICR) using RECIST v1.1 for
 solid tumors or RANO criteria for primary CNS tumors.[14][17] Key secondary endpoints
 include duration of response, progression-free survival, overall survival, and safety.[12] A key
 exploratory endpoint is the longitudinal assessment of ctDNA.[12]

Visualizations Signaling Pathway of Plixorafenib



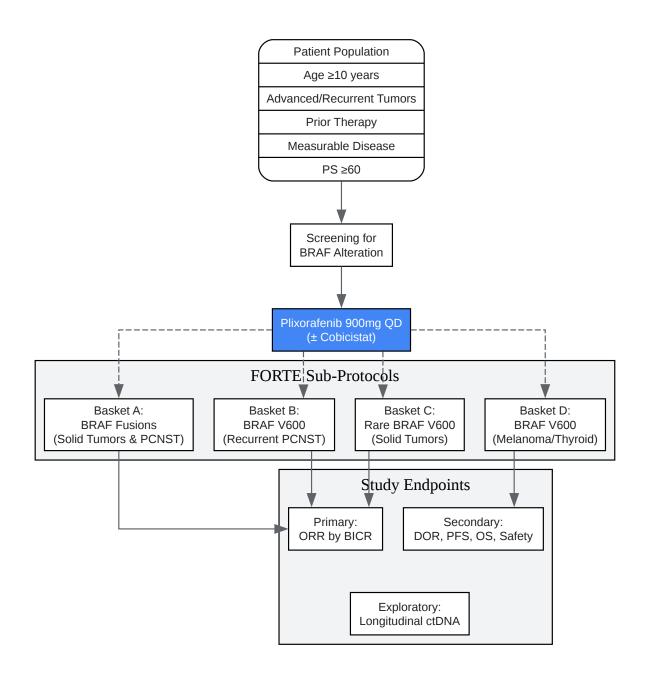


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Caption: Mechanism of **Plixorafenib** as a BRAF dimer breaker, avoiding paradoxical MAPK activation.

FORTE Phase 2 Basket Trial Workflow



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Caption: Workflow of the FORTE Phase 2 master protocol for **Plixorafenib**.

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